Syringetin-3-o-glucoside

描述

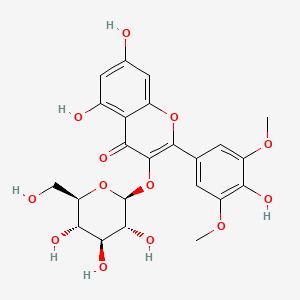

Syringetin-3-O-glucoside is a flavonol glycoside, a type of flavonoid. It is an O-methylated flavonol, which means it has methoxy groups attached to its structure. This compound is found in various plants, including red grapes, and is known for its potential health benefits due to its antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of syringetin-3-O-glucoside typically involves the glycosylation of syringetin. Glycosylation is the process of attaching a sugar molecule to another molecule, in this case, syringetin. This reaction is catalyzed by glycosyltransferase enzymes, which facilitate the transfer of a glucose molecule to syringetin .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through the extraction from plant sources or through biotechnological methods involving the use of genetically modified microorganisms that express the necessary glycosyltransferase enzymes .

化学反应分析

Amine-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or other electrophilic agents. For example:

Reaction :

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

Reaction :

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds. For example, reacting with aldehydes:

Reaction :

| Aldehyde (RCHO) | Conditions | Application |

|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, Δ | Chiral ligand synthesis (analogous to ) |

| Formaldehyde | Aqueous HCl | Crosslinking in polymer chemistry |

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution, while fluorine directs regioselectivity:

Salt-Form-Dependent Reactivity

The hydrochloride salt modifies solubility and reactivity:

| Property | Impact on Reactions | Example |

|---|---|---|

| Solubility | Enhanced in polar solvents (e.g., wate |

科学研究应用

Chemical Properties and Mechanisms of Action

Syringetin-3-O-glucoside possesses unique chemical properties due to its glycosylation pattern, which enhances its solubility and bioavailability. The compound primarily targets:

- Bone Morphogenetic Protein-2 (BMP-2) : Crucial for osteoblast differentiation.

- Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) : Influences cellular responses related to bone metabolism.

These interactions facilitate the compound's role in promoting osteogenesis and potentially aiding in bone repair .

Chemistry

This compound is utilized as a standard in analytical methods for studying polyphenolic compounds. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable for chemical research .

Biology

Research indicates that this compound plays a role in plant defense mechanisms and exhibits significant antioxidant activity. It has been shown to scavenge free radicals, although its effectiveness is relatively weaker compared to other flavonoids . Additionally, studies suggest it may enhance the differentiation of osteoblasts through specific signaling pathways .

Medicine

The compound is being investigated for its potential therapeutic effects, including:

- Anticancer Properties : this compound has shown promise in inhibiting cancer cell proliferation and enhancing radiosensitivity in cancer cells through apoptosis pathways .

- Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies suggest potential benefits in neurodegenerative conditions like Alzheimer's disease through molecular docking studies that indicate strong binding interactions with drug targets associated with the disease .

Industry

In the food and beverage sector, this compound is valued for its antioxidant properties, which can enhance the shelf life of products and provide health benefits to consumers .

Case Studies and Research Findings

- Osteoblast Differentiation : A study demonstrated that syringetin promotes osteoblast differentiation via BMP-2 and ERK1/2 pathways, suggesting potential applications in osteoporosis treatment .

- Anticancer Activity : Research indicated that syringetin enhances radiosensitivity in lung cancer cells by activating apoptosis pathways, providing insights into its use as an adjunct therapy in cancer treatment .

- Antimicrobial Activity : Extracts containing syringetin derivatives exhibited moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing natural antimicrobial agents .

作用机制

Syringetin-3-O-glucoside exerts its effects through various molecular targets and pathways. It is known to induce human osteoblast differentiation through the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 pathway. This pathway is involved in the regulation of cell growth and differentiation, making this compound a potential therapeutic agent for bone-related diseases .

相似化合物的比较

Syringetin-3-O-glucoside is structurally related to several other phenolic compounds, including:

Laricitrin: A 3’-O-methyl derivative of myricetin.

Isorhamnetin: A 3’-O-methylated flavonol.

Ayanin: Another O-methylated flavonol.

Uniqueness

What sets this compound apart from these similar compounds is its specific glycosylation pattern, which can influence its bioavailability, metabolic stability, and biological activity. The presence of the glucose moiety can enhance its solubility and absorption in the body, making it a unique and valuable compound for various applications .

生物活性

Syringetin-3-O-glucoside is a flavonoid compound that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Molecular Formula : CHO

- Molecular Weight : 508.43 g/mol

- Source : Extracted from various plant species, including Corylus heterophylla and Lilium species .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. A study demonstrated that it can effectively scavenge free radicals and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in vivo. In a rat model of paracetamol-induced hepatotoxicity, treatment with this compound resulted in a 68% reduction in lipid peroxidation levels .

| Parameter | Control Group | Treatment Group (250 mg/kg) |

|---|---|---|

| Alanine Transaminase (ALT) | Elevated | Decreased by 52% |

| Aspartate Transaminase (AST) | Elevated | Decreased by 30% |

| SOD Activity | Baseline | Increased by 3.4-fold |

| GPx Activity | Baseline | Increased by 2.6-fold |

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, contributing to its potential use as an anti-inflammatory agent .

3. Anticancer Properties

This compound has demonstrated promising anticancer effects in several studies:

- It enhances radiosensitivity in cancer cells, promoting apoptosis through the caspase-3 pathway .

- In vitro studies indicated that it suppresses osteoclastogenesis in lung cancer models, suggesting a role in preventing bone metastasis .

4. Antidiabetic Activity

The compound exhibits strong α-glucosidase inhibitory activity (IC = 11.94 ± 1.23 μg/mL), outperforming acarbose, a standard antidiabetic drug . This suggests its potential application in managing diabetes by delaying carbohydrate absorption.

Binding Interactions

Molecular docking studies have revealed that this compound interacts effectively with various biological targets involved in disease pathogenesis, including those related to Alzheimer’s disease. It showed strong binding affinity with NADPH enzymes, indicating potential therapeutic applications in neurodegenerative conditions .

Case Studies

- Hepatoprotective Effects : In a controlled study involving rats with induced liver damage via paracetamol, this compound significantly improved liver function markers and histological outcomes compared to untreated controls .

- Cancer Treatment Synergy : A study on lung adenocarcinoma cells demonstrated that combining syringetin with conventional therapies could enhance treatment efficacy through its radiosensitizing effects .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFWYRWPJVEZPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346145 | |

| Record name | Syringetin-3-O-hexoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: In what plant sources can Syringetin-3-O-glucoside be found?

A1: this compound has been identified in various plant species. The provided research highlights its presence in Cabernet Sauvignon grapes and wines , Angelica sinensis , specific Achillea species like Achillea atrata and Achillea moschata , Rhodomyrtus tomentosa fruits , and Agathis robusta bark . This suggests it might be a common phenolic compound in various plants, potentially contributing to their biological properties.

Q2: Does this compound play a role in a plant's defense mechanisms?

A2: While the provided research doesn't directly investigate the role of this compound in plant defense, its presence in various plant species known for their bioactive properties hints at this possibility. For example, Achillea species, known for their medicinal properties, showed antimicrobial activity, with this compound being a prominent compound in A. atrata and A. moschata . This suggests a potential role in plant defense against pathogens. Further research is needed to confirm its specific role in plant defense mechanisms.

Q3: How does processing affect the levels of this compound in plants?

A3: Processing methods like stir-frying and vinegar treatment can alter the levels of this compound in plants. For instance, vinegar-treated Angelica sinensis exhibited significant changes in this compound levels compared to its crude form . This suggests that traditional processing techniques might influence the bioavailability and potential bioactivity of this compound in medicinal plants.

Q4: What is the potential of this compound in protecting against renal damage?

A4: Research suggests that this compound, found in Agathis robusta Bark Extract (ARBE), might contribute to protecting against renal ischemia-reperfusion injury (RIRI) . While the study primarily focused on ARBE's overall effect, this compound was identified as one of the most relevant compounds based on its presence and network analysis linking it to RIRI-related molecular targets. Further investigation into the specific mechanisms of action of this compound in this context is warranted.

Q5: Can this compound be transformed by probiotic bacteria?

A5: Yes, research indicates that certain probiotic bacteria can biotransform this compound. A study investigating the impact of probiotic bacteria on lotus seedpod procyanidins found that Streptococcus thermophilus 81 increased the content of this compound . This suggests that gut microbiota might play a role in metabolizing and potentially influencing the bioavailability and bioactivity of this compound ingested through dietary sources.

Q6: Are there analytical methods to identify and quantify this compound in plant materials?

A6: Yes, researchers utilize advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify this compound in plant extracts and wines . This technique allows for the separation, detection, and quantification of individual phenolic compounds, including this compound, even in complex mixtures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。